molecular formula C6H2F9NO2 B12067253 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene

Cat. No.: B12067253
M. Wt: 291.07 g/mol
InChI Key: BODFJDZXURKORU-OWOJBTEDSA-N
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Description

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitro group attached to a hexene backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene typically involves the fluorination of hexene derivatives. One common method is the reaction of hexene with fluorine gas in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the hexene backbone .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production facilities are designed to maintain safety and efficiency, ensuring the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene involves its interaction with molecular targets through its fluorinated and nitro functional groups. The fluorine atoms enhance the compound’s stability and reactivity, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene is unique due to the combination of multiple fluorine atoms and a nitro group, which imparts distinct chemical properties. This combination makes it highly stable, reactive, and suitable for specialized applications in various fields .

Properties

Molecular Formula

C6H2F9NO2

Molecular Weight

291.07 g/mol

IUPAC Name

(E)-3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohex-1-ene

InChI

InChI=1S/C6H2F9NO2/c7-3(8,1-2-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H/b2-1+

InChI Key

BODFJDZXURKORU-OWOJBTEDSA-N

Isomeric SMILES

C(=C/[N+](=O)[O-])\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(=C[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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